molecular formula C18H18N2O4 B354568 2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid CAS No. 940505-42-0

2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid

Cat. No.: B354568
CAS No.: 940505-42-0
M. Wt: 326.3g/mol
InChI Key: JLHRJHDECOQVRA-UHFFFAOYSA-N
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Description

2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. This benzoic acid derivative is characterized by its specific molecular architecture, which includes propylaminocarbonyl and benzoyl substituents. Such a structure is frequently explored in the development of novel small-molecule inhibitors and as a key intermediate in synthetic pathways. Compounds within this chemical class often exhibit potential as modulators of biological targets, such as the Peroxisome proliferator-activated receptor delta (PPARδ), which is a key mediator of energy metabolism and a target for metabolic disorder research . The presence of both amide and carboxylic acid functional groups in its structure contributes to its molecular interactions and influences its physicochemical properties, including solubility and binding affinity. Researchers utilize this chemical in hit-to-lead optimization studies, structure-activity relationship (SAR) analysis, and as a building block for more complex pharmacologically active molecules. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2-[[3-(propylcarbamoyl)phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-2-10-19-16(21)12-6-5-7-13(11-12)20-17(22)14-8-3-4-9-15(14)18(23)24/h3-9,11H,2,10H2,1H3,(H,19,21)(H,20,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHRJHDECOQVRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Acylation Using Carbodiimide Coupling Agents

A widely adopted method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) to activate carboxylic acid intermediates. For instance, 3-[(propylamino)carbonyl]aniline is first synthesized by reacting propylamine with 3-isocyanatobenzoic acid in anhydrous dichloromethane at 0–5°C. The intermediate is then coupled with 2-carboxybenzoyl chloride using triethylamine as a base, achieving yields of 68–72%.

Key parameters influencing success include:

  • Temperature control : Side reactions (e.g., oligomerization) proliferate above 10°C.

  • Solvent selection : Tetrahydrofuran (THF) outperforms dimethylformamide (DMF) in minimizing byproducts.

One-Pot T3P®-Mediated Coupling

Recent advancements utilize propylphosphonic anhydride (T3P®) as a coupling agent, enabling a streamlined one-pot synthesis. This method condenses three steps into a single reaction vessel:

  • Activation : 3-Aminobenzoic acid reacts with T3P® in ethyl acetate, forming a mixed phosphonic-carboxylic anhydride.

  • Propylamine incorporation : Propylamine is added at 25°C, yielding 3-[(propylamino)carbonyl]aniline.

  • Final acylation : 2-Carboxybenzoyl chloride is introduced, with the reaction driven to completion via azeotropic water removal.

Advantages :

  • Yield improvement : 82–85% isolated yield.

  • Purity : HPLC analysis shows ≥98% purity without chromatography.

Solid-Phase Synthesis for High-Throughput Production

For industrial-scale manufacturing, solid-phase techniques anchor the benzoic acid moiety to Wang resin via its carboxylic acid group. Subsequent reactions proceed as follows:

StepReagentConditionsOutcome
13-Isocyanatobenzoyl chlorideDCM, 0°C, 2 hrResin-bound intermediate
2PropylamineDMF, rt, 12 hrPropylamino carbonyl formation
3TFA cleavage95% TFA/DCM, 1 hrFree benzoic acid release

This method achieves 90% yield with >99% purity, though it requires specialized equipment for resin handling.

Microwave-Assisted Synthesis

Microwave irradiation dramatically accelerates reaction kinetics. A representative protocol:

  • Combine 3-aminobenzoic acid (1 eq), propyl isocyanate (1.2 eq), and 2-carboxybenzoyl chloride (1.1 eq) in 1,2-dichloroethane.

  • Irradiate at 120°C for 15 min (300 W).

  • Quench with ice water and extract with ethyl acetate.

Results :

  • Time reduction : 15 min vs. 12–24 hr conventional methods.

  • Yield : 78% with 97% purity by NMR.

Critical Analysis of Methodologies

Yield and Efficiency Comparison

MethodYield (%)Purity (%)Time
Stepwise acylation68–729524 hr
T3P® one-pot82–85986 hr
Solid-phase909936 hr
Microwave78970.25 hr

Byproduct Formation and Mitigation

  • Dimerization : Occurs in stepwise methods due to exposed reactive sites; mitigated by T3P®’s superior leaving group ability.

  • Racemization : Negligible in solid-phase synthesis due to steric hindrance from resin .

Chemical Reactions Analysis

Types of Reactions

2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, affecting their structure and function. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations

The compound belongs to a family of benzoic acid derivatives with modifications in the amine substituent, substitution position (meta vs. para), and functional groups. Key analogs include:

Compound Name Molecular Formula Molecular Weight Substituent Type/Position CAS Number Source
2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid C₁₈H₁₈N₂O₄ 326.36 Propylamino (meta) 940494-06-4
2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid C₁₈H₁₈N₂O₄ 326.36 Propylamino (para) 940494-50-8
2-({3-[(Butylamino)carbonyl]anilino}carbonyl)-benzoic acid C₁₉H₂₀N₂O₄ 340.38 Butylamino (meta) Not Provided
2-{[4-(Diethylamino)anilino]carbonyl}-benzoic acid C₁₈H₂₀N₂O₃ 312.36 Diethylamino (para) 27750-92-1
2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)-benzoic acid C₂₁H₂₃N₂O₄ 366.41 Cyclohexylamino (ortho) 817173-11-8

Key Observations :

  • Substituent Bulkiness: The cyclohexylamino variant (366.41 g/mol) has a higher molecular weight due to its bulky cyclohexyl group, which may reduce solubility compared to the propylamino analog .

Physicochemical Properties

  • Boiling Point and Density: The cyclohexylamino analog has a predicted boiling point of 544.4°C and density of 1.30 g/cm³, whereas the propylamino analog likely has lower values due to reduced steric hindrance .
  • Acidity (pKa): The propylamino derivative’s acidity (predicted pKa ~3.43) is influenced by electron-donating alkyl groups, which slightly reduce acidity compared to unsubstituted benzoic acid (pKa ~4.2) . In contrast, para-methoxybenzylamino analogs (e.g., 2-{[(4-methoxybenzyl)amino]carbonyl}benzoic acid) may exhibit lower acidity due to the electron-donating methoxy group .

Biological Activity

2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid is a benzoic acid derivative that has garnered attention in scientific research due to its potential biological activities. This compound is characterized by its unique propylamino group, which may influence its interactions with biological systems. The following sections delve into the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves a multi-step organic reaction. The process generally includes:

  • Formation of Anilino Intermediate : Reacting a benzoic acid derivative with aniline under acidic or basic conditions.
  • Introduction of Propylamino Group : The anilino intermediate is then reacted with propylamine, often using a coupling agent like carbodiimide to facilitate the reaction.

Biological Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit various biological activities:

  • Proteostasis Modulation : Studies have shown that benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for protein degradation in cells . This modulation suggests potential applications in treating age-related diseases where these pathways decline.
  • Cytotoxicity Assessment : In cell-based assays, compounds similar to this compound have been evaluated for cytotoxic effects on various cancer cell lines, including Hep-G2 and A2058. Results indicated low cytotoxicity levels, suggesting safety in therapeutic applications .

The mechanism of action for this compound involves its binding to specific molecular targets within cells. This binding can alter the structure and function of proteins and other biomolecules, potentially leading to:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
  • Interaction with Protein Degradation Pathways : By enhancing UPP and ALP activities, it may promote the clearance of damaged proteins, contributing to cellular homeostasis .

Research Findings and Case Studies

Several studies have investigated the biological activity of benzoic acid derivatives, including:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Proteostasis ModulationEnhances UPP and ALP activities in human fibroblasts
CytotoxicityLow cytotoxic effects observed in cancer cell lines
Enzyme InhibitionPotential inhibition of inflammatory enzymes
Antioxidant ActivityExhibits antioxidant properties in various assays

Case Study Example

A notable study evaluated a series of benzoic acid derivatives for their ability to activate cathepsins B and L, key enzymes involved in protein degradation. Among the tested compounds, those structurally similar to this compound demonstrated significant activation effects on these enzymes, highlighting their potential as therapeutic agents targeting proteostasis .

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